1-(Methoxymethyl)pyrazole-3-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)pyrazole-3-boronic Acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of 1-(Methoxymethyl)pyrazole-3-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method includes the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, under low-temperature conditions to prevent over-alkylation . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Methoxymethyl)pyrazole-3-boronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
1-(Methoxymethyl)pyrazole-3-boronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 1-(Methoxymethyl)pyrazole-3-boronic Acid in Suzuki-Miyaura coupling involves the transmetalation process, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the new carbon-carbon bond . The compound’s effectiveness in other applications, such as drug design, involves its ability to interact with specific molecular targets and pathways, although detailed mechanisms can vary depending on the specific application .
Comparison with Similar Compounds
1-(Methoxymethyl)pyrazole-3-boronic Acid can be compared to other boronic acids and pyrazole derivatives:
Phenylboronic Acid: Similar in its use in Suzuki-Miyaura coupling but differs in its reactivity and stability.
Pyrazole-3-boronic Acid: Shares a similar structure but lacks the methoxymethyl group, which can influence its reactivity and applications.
Pinacol Boronic Esters: These compounds are also used in coupling reactions but have different stability and reactivity profiles.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability advantages in various chemical reactions and applications.
Properties
Molecular Formula |
C5H9BN2O3 |
---|---|
Molecular Weight |
155.95 g/mol |
IUPAC Name |
[1-(methoxymethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C5H9BN2O3/c1-11-4-8-3-2-5(7-8)6(9)10/h2-3,9-10H,4H2,1H3 |
InChI Key |
HANUGYNSFVKWLG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)COC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.